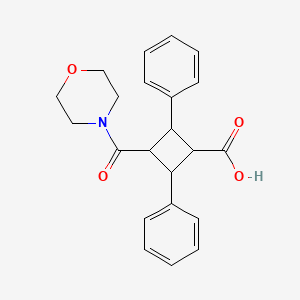

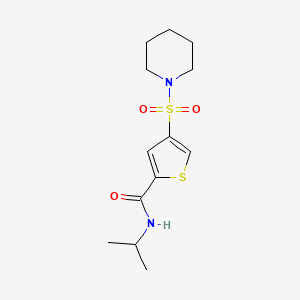

![molecular formula C16H18FN3O3 B5551971 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound under discussion is part of a broader class of substances incorporating both indole and oxazolidinone functionalities. These components are known for their varied biological activities and are of significant interest in pharmaceutical chemistry for their potential therapeutic applications. The focus here will exclude drug use, dosage, and side effects, concentrating instead on chemical synthesis, molecular structure, reactions, and both physical and chemical properties.

Synthesis Analysis

Synthesis of compounds like "2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide" often involves multi-step reactions, starting from basic indole and oxazolidinone precursors. The process may include amination, cyclization, and amidification steps to introduce various functional groups and achieve the desired compound structure. For example, Yang Chao et al. (2008) described a method for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide compounds through amination and cyclization of epichlorohydrin, followed by reaction with N-substituted ethyl carbamate in the presence of a catalyst (Yang Chao, 2008).

Aplicaciones Científicas De Investigación

Oxazolidinone Antimicrobial Agents

Oxazolidinones, including compounds closely related to 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide, have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens. For instance, novel oxazolidinone analogs like U-100592 and U-100766 have shown effectiveness against both gram-positive and gram-negative bacteria, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis, without evidence of rapid resistance development (Zurenko et al., 1996).

Polymorphism and Drug Formulation

The compound's close relative, Linezolid, exhibits polymorphism that impacts its drug formulation and delivery. Research into different polymorphic forms of Linezolid has revealed distinct characteristics important for pharmaceutical applications, such as stability and solubility, which are critical for effective drug development and therapeutic use (Maccaroni et al., 2008).

Safety Profile Enhancement

Efforts in modifying the oxazolidinone structure aim to enhance the safety profile of these compounds. For example, replacing conventional acetamide functionality with 1,2,3-triazoles has been found to reduce activity against monoamine oxidase A, mitigating an undesired side effect present in many oxazolidinones, including those similar to 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide (Reck et al., 2005).

Antibacterial Evaluation and Synthesis

Further studies have synthesized and evaluated derivatives of oxazolidinone compounds for their antibacterial activity. These efforts include the development of isoxazolinyl oxazolidinones showing promising in vitro activity against resistant strains of bacteria, offering insights into the potential of structurally related compounds for overcoming bacterial resistance (Varshney et al., 2009).

Propiedades

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-10-12(11-3-2-4-13(17)15(11)19-10)9-14(21)18-5-6-20-7-8-23-16(20)22/h2-4,19H,5-9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNHGTCWCCBOMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)NCCN3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)

![N-propyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5551908.png)

![N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide](/img/structure/B5551915.png)

![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5551946.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)

![4-(2-chlorobenzyl)-N-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-piperazinamine](/img/structure/B5551980.png)

![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)